Ethyl hydrogen suberate
Description
Historical Trajectories of Dicarboxylic Acid Monoesters in Synthetic Chemistry Research
Dicarboxylic acid monoesters are a class of organic compounds that have long been pivotal in the advancement of synthetic chemistry. Their utility stems from the differential reactivity of their two functional groups—a carboxylic acid and an ester. This structural feature allows for selective chemical transformations, making them valuable precursors in multi-step syntheses. Historically, the preparation of dicarboxylic acid monoesters has been approached through several classic methods. These include the direct partial esterification of a dicarboxylic acid, the controlled half-saponification (hydrolysis) of a diester, or by reacting a dicarboxylic acid with its corresponding diester at elevated temperatures. orgsyn.org
The development of more refined synthetic strategies, including the use of specific catalysts and reaction conditions, has improved the selectivity and yield of monoester formation. google.com For instance, processes involving transesterification have been developed to produce a wide variety of dicarboxylic acid monoesters by exchanging the alkoxy group of a starting monoester. google.com These compounds have served as crucial intermediates for producing a range of materials, including polyester (B1180765) polyols, nylons, lubricants, and plasticizers. google.com In more complex applications, dicarboxylic acid monoesters have been instrumental in the synthesis of intricate molecular architectures, such as lactams, which are core structures in many pharmaceuticals. researchgate.netmdpi.comnih.gov The ability to selectively activate the carboxylic acid end while the ester group remains protected (or vice versa) is a foundational concept that has been exploited in numerous synthetic campaigns.
Current Significance of Ethyl Hydrogen Suberate (B1241622) in Contemporary Organic Synthesis and Medicinal Chemistry
Ethyl hydrogen suberate continues to be a significant molecule in modern chemical synthesis due to its specific structure and reactivity. Its eight-carbon chain provides a flexible spacer, which is a desirable feature in the design of various functional molecules.
In organic synthesis , it serves as a key intermediate. The carboxylic acid group can undergo typical reactions such as reduction to an alcohol, or conversion to an acid chloride or amide, while the ethyl ester group remains intact for later modification. For example, it is used in amide-coupling reactions. One notable application is in the synthesis of precursors for histone deacetylase (HDAC) inhibitors. In one study, this compound was reacted with 4-pentafluoro-thioaniline in an amide-coupling reaction to produce an ethyl ester precursor in a 63% yield. mdpi.com This reaction utilized standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and (dimethylamino)pyridine (DMAP). mdpi.com
In medicinal chemistry , the suberate scaffold is of particular interest. Suberic acid derivatives are found in a class of potent HDAC inhibitors. The linker region of these inhibitors, which connects a zinc-binding group to a surface-recognition "cap" group, often incorporates a suberic acid moiety. This compound provides a convenient starting point for constructing these linkers. Its potential use in drug delivery systems is also an area of ongoing research, leveraging its capacity to form biodegradable polymers.
Emerging Research Frontiers for this compound in Interdisciplinary Sciences
The unique properties of this compound are paving the way for its use in innovative and interdisciplinary scientific fields.
One of the most promising emerging areas is in biocatalysis . Researchers are utilizing enzymes, such as lipases, to catalyze reactions involving dicarboxylic acid esters like this compound. researchgate.net These enzymatic processes offer high selectivity and operate under mild, environmentally friendly conditions. This compound can serve as a model substrate for studying ester hydrolysis and other enzyme-catalyzed transformations. Furthermore, biocatalytic methods are being explored for the efficient synthesis of the monoester itself.
In materials science , the ability of this compound to act as a monomer for polymerization is being investigated. Its bifunctional nature allows it to be incorporated into polyesters and other polymers. These materials are of interest for creating biodegradable plastics, which have significant environmental advantages over traditional petroleum-based polymers. The length and flexibility of the suberate chain can be used to tune the physical properties of the resulting polymer.
Another frontier lies in the development of novel functional materials. While not directly storing hydrogen itself, the structural motifs derived from compounds like this compound are relevant to the broader field of materials designed for energy applications, such as the development of advanced alloys for hydrogen storage. researchgate.net The principles of organic synthesis, using building blocks like this compound, are fundamental to creating the complex organic ligands and frameworks used in various advanced materials.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₄ | chemsrc.comnih.gov |
| Molecular Weight | 202.25 g/mol | nih.govfishersci.ca |
| IUPAC Name | 8-ethoxy-8-oxooctanoic acid | nih.gov |
| CAS Number | 14113-01-0 | chemsrc.comnih.govfishersci.ca |
| Melting Point | 25-27 °C | chemsrc.com |
| Boiling Point | 304.7 °C at 760 mmHg | chemsrc.com |
| Density | 1.054 g/cm³ | chemsrc.com |
| Flash Point | 111.7 °C | chemsrc.com |
| Appearance | White to off-white solid | N/A |
| Solubility | Less water-soluble than diethyl suberate |
Table 2: Key Synthetic Precursors and Derivatives
| Compound Name | CAS Number | Relationship to this compound | Source(s) |
|---|---|---|---|
| Suberic Acid | 505-48-6 | Dicarboxylic acid precursor | chemsrc.comchemsrc.com |
| Ethanol (B145695) | 64-17-5 | Alcohol precursor for esterification | chemsrc.comchemsrc.com |
| Diethyl Suberate | 2050-23-9 | Di-esterified derivative; can be half-saponified | chemsrc.comlookchem.com |
| Ethyl 8-chloro-8-oxooctanoate | 14113-02-1 | Derivative where the carboxylic acid is converted to an acyl chloride | lookchem.com |
Properties
IUPAC Name |
8-ethoxy-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVQEAPUOVXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930996 | |
| Record name | 8-Ethoxy-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-01-0, 68171-34-6 | |
| Record name | 1-Ethyl octanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl hydrogen suberate | |
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| Record name | Octanedioic acid, ethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171346 | |
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| Record name | Octanedioic acid, ethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 8-Ethoxy-8-oxooctanoic acid | |
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| Record name | Ethyl hydrogen suberate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Mechanistic Investigations of Ethyl Hydrogen Suberate
Optimized Synthetic Pathways for Ethyl Hydrogen Suberate (B1241622) Preparation
The preparation of ethyl hydrogen suberate primarily involves the selective mono-esterification of suberic acid. Achieving high selectivity for the monoester over the diester is a key challenge in the synthesis.
The most common method for synthesizing this compound is the Fischer esterification of suberic acid with ethanol (B145695), typically in the presence of an acid catalyst. masterorganicchemistry.com This is a reversible reaction where the formation of the ester is favored by using an excess of the alcohol and removing water as it is formed. masterorganicchemistry.com
Catalyst Selection: Several types of catalysts can be employed for the esterification of dicarboxylic acids.
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts for Fischer esterification. mdpi.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. mdpi.com
Heterogeneous Acid Catalysts: To simplify catalyst removal and product purification, solid acid catalysts are often preferred. These include:
Ion-exchange resins: Strongly acidic ion-exchange resins have been shown to selectively catalyze the monoesterification of dicarboxylic acids. mdpi.com
Zeolites and Clays (B1170129): Materials like ZSM-5 and montmorillonite (B579905) clays have also been used as catalysts in the esterification of dicarboxylic acids. mdpi.com
Sulfated Zirconia: This solid superacid is another effective catalyst for esterification reactions.
The choice of catalyst can influence the selectivity of the reaction towards the monoester. For instance, the use of solid catalysts with specific pore sizes and surface properties can favor the formation of the monoester by controlling the diffusion of the reactants and products.
Reaction Kinetics: The esterification of a dicarboxylic acid like suberic acid proceeds in two consecutive and reversible steps: the formation of the monoester followed by the formation of the diester.
Suberic Acid + Ethanol ⇌ this compound + Water
this compound + Ethanol ⇌ Diethyl Suberate + Water
The kinetics of these reactions are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Generally, the rate of the first esterification is faster than the second. By carefully controlling the reaction conditions, such as using a stoichiometric amount or a slight excess of ethanol and limiting the reaction time, the formation of the monoester can be maximized.
A kinetic model for a similar reaction, the esterification of adipic acid with methanol, was developed using a pseudo-homogeneous model. The study found that the reaction rate increased with temperature, catalyst loading, and the alcohol-to-acid ratio. The activation energy for this type of reaction provides insight into the temperature sensitivity of the reaction rate.
Interactive Data Table: Comparison of Catalysts for Dicarboxylic Acid Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, HCl, p-TsOH | High activity, low cost | Difficult to separate from product, corrosive |
| Heterogeneous | Ion-exchange resins, Zeolites, Sulfated Zirconia | Easily separable, reusable, less corrosive | Lower activity, potential for diffusion limitations |
| Enzymatic | Lipases | High selectivity, mild conditions | Higher cost, sensitivity to temperature and pH |
For the industrial-scale production of this compound, continuous flow reactors offer several advantages over traditional batch reactors. researchgate.netflinders.edu.au These benefits include enhanced heat and mass transfer, improved safety, and the potential for automation and process control. researchgate.net
Continuous Flow Reactor Design: A typical continuous flow setup for esterification would involve pumping a solution of suberic acid and ethanol through a heated tube or a packed-bed reactor containing a solid acid catalyst. The product stream would then be collected and purified.
Key parameters to consider in the design and operation of a continuous flow system for this synthesis include:
Reactor Type: Packed-bed reactors with a solid acid catalyst are often preferred for ease of separation.
Flow Rate and Residence Time: These parameters directly control the reaction time and can be optimized to maximize the yield of the monoester. Shorter residence times generally favor the formation of the monoester.
Temperature and Pressure: Higher temperatures increase the reaction rate but can also lead to side reactions. The pressure can be controlled to maintain the solvent in the liquid phase at elevated temperatures.
Solvent: While an excess of ethanol can serve as the solvent, an inert co-solvent may be used to improve solubility and control viscosity.
Water Removal: To drive the equilibrium towards the products, in-line water removal techniques, such as pervaporation membranes or the use of dehydrating agents, can be integrated into the flow system.
The implementation of continuous flow technology can lead to a more efficient, sustainable, and cost-effective process for the large-scale synthesis of this compound. nih.gov
Elucidation of Chemical Transformations Involving this compound
The presence of both a carboxylic acid and an ester functional group in this compound allows for a range of chemical transformations, including hydrolysis, reduction, and oxidation.
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. jk-sci.com This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of this compound is the reverse of the Fischer esterification reaction. chemistrysteps.comlibretexts.org The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used. chemguide.co.uk
The mechanism involves the following steps: ucalgary.cayoutube.com
Protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).
Elimination of ethanol to reform the carbonyl group.
Deprotonation of the carbonyl oxygen to yield suberic acid and regenerate the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.comucalgary.ca This is because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards nucleophilic attack. chemistrysteps.com
The mechanism proceeds as follows: ucalgary.caepa.gov
Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester to form a tetrahedral intermediate.
Elimination of the ethoxide ion as a leaving group, forming suberic acid.
A rapid acid-base reaction between the suberic acid and the ethoxide ion (or another hydroxide ion) to form the suberate salt and ethanol.
To obtain the free suberic acid, the reaction mixture must be acidified in a subsequent workup step. jk-sci.com
The functional groups in this compound can be reduced using various reducing agents. The outcome of the reduction depends on the reagent used and the reaction conditions.
A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both the ester and the carboxylic acid functional groups. lumenlearning.comucalgary.ca
Reduction of the Ester Group: The ester is reduced to a primary alcohol. The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by nucleophilic addition to the intermediate aldehyde. ucalgary.ca
Reduction of the Carboxylic Acid Group: The carboxylic acid is also reduced to a primary alcohol. This reaction first involves an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, followed by reduction of the resulting carboxylate salt. lumenlearning.com
The complete reduction of this compound with an excess of LiAlH₄ would yield 1,8-octanediol.
Selective reduction of the ester group in the presence of the carboxylic acid, or vice versa, is challenging but can sometimes be achieved using milder or more selective reducing agents or by protecting one of the functional groups. For example, alane (AlH₃) has been shown to selectively reduce carboxylic acid esters in the presence of other functional groups under certain conditions. tandfonline.com The resulting chemical entities would be hydroxy acids, which are valuable bifunctional molecules.
Interactive Data Table: Reduction Products of this compound
| Reducing Agent | Functional Group(s) Reduced | Primary Product(s) |
| LiAlH₄ (excess) | Ester and Carboxylic Acid | 1,8-Octanediol |
| NaBH₄ | Typically does not reduce esters or carboxylic acids | No reaction |
| AlH₃ (controlled) | Potentially selective for the ester | 8-hydroxyoctanoic acid |
| Catalytic Hydrogenation | Conditions can be varied for selectivity | 1,8-Octanediol or 8-hydroxyoctanoic acid |
The oxidation of this compound can occur at the alkyl chain or at the functional groups, leading to a variety of derivatives.
Oxidative Cleavage of the Ester: The ester group can undergo oxidative cleavage, although this is a less common transformation than hydrolysis. This can be achieved through enzymatic or chemical methods. For example, cytochrome P-450 enzymes have been shown to catalyze the oxidative cleavage of carboxylic acid esters to the corresponding carboxylic acids. nih.gov The mechanism is thought to involve hydrogen atom abstraction from the carbon adjacent to the ester oxygen, followed by oxygen rebound to form a hemiacetal-like intermediate that collapses to the products. nih.gov In the case of this compound, this would yield suberic acid and acetaldehyde.
Oxidation of the Alkyl Chain: The saturated alkyl chain of the suberate moiety is generally resistant to oxidation under mild conditions. However, under more forcing conditions or with specific catalysts, oxidation at various positions on the carbon chain could potentially occur, leading to the formation of keto or hydroxy derivatives.
Derivative Formation: The carboxylic acid group of this compound can be converted into other functional groups through oxidative processes or by derivatization followed by oxidation. For example, conversion to an acyl halide followed by a Rosenmund reduction would yield an aldehyde-ester.
The bifunctional nature of this compound makes it a versatile starting material for the synthesis of a wide range of derivatives through a combination of the reactions described above.
Derivatization Strategies Utilizing this compound as a Key Intermediate
The strategic derivatization of this compound hinges on the selective reaction of its terminal carboxylic acid group. This allows for the introduction of various functionalities while preserving the ethyl ester at the opposite end of the molecule. These derivatization pathways are crucial for constructing larger molecules and bifunctional reagents for specialized applications.
Synthesis of Acyl Chloride Derivatives (e.g., Ethyl 7-(chloroformyl)heptanoate)
The conversion of the carboxylic acid moiety of this compound into a more reactive acyl chloride is a common and critical first step in many synthetic routes. This transformation significantly enhances the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic acyl substitution reactions.
The reaction of this compound with thionyl chloride (SOCl₂) is a highly effective method for the preparation of ethyl 7-(chloroformyl)heptanoate. masterorganicchemistry.com This process involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org The subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the convenient evolution of sulfur dioxide and hydrogen chloride gases as byproducts. masterorganicchemistry.comlibretexts.org
Optimization of this reaction has led to high yields. For instance, the preparation of ethyl 7-(chloroformyl)heptanoate from this compound using thionyl chloride has been reported to achieve a yield of 94%. While benzyl, methyl, ethyl, and isopropyl esters are generally unreactive under these conditions, this method provides a selective pathway for converting the free carboxylic acid end of the molecule. researchgate.netnih.gov
| Reactant | Reagent | Product | Reported Yield |
|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | Ethyl 7-(chloroformyl)heptanoate | 94% |
Amide-Coupling Reactions in Complex Molecule Construction
The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. This compound, either directly or through its acyl chloride derivative, is a valuable substrate for these coupling reactions, enabling the construction of a wide array of complex molecules.
The reaction of activated this compound with various amines, including anilines and heterocyclic amines, leads to the formation of stable amide linkages. These reactions are central to the synthesis of pharmacologically active compounds and other functional materials. While specific examples involving 4-pentafluorothioaniline are not extensively detailed in the reviewed literature, the general principles of coupling with electron-deficient anilines are well-established. Such reactions often require robust coupling conditions due to the reduced nucleophilicity of the amine. nih.govsci-hub.st The protocols developed for these challenging couplings are applicable to a wide range of functionalized anilines and heterocyclic amines.
The efficiency of amide bond formation is highly dependent on the choice of coupling reagents and the solvent system. nih.gov 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or EDC) is a widely used water-soluble carbodiimide (B86325) that activates the carboxylic acid group of this compound, facilitating nucleophilic attack by an amine. commonorganicchemistry.com The efficiency of EDCI is often enhanced by the addition of nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govsci-hub.stresearchgate.net
Research into optimizing these reactions has shown that a combination of EDCI (1 equivalent), DMAP (1 equivalent), and a catalytic amount of HOBt can significantly improve yields, particularly for less reactive, electron-deficient amines. nih.govsci-hub.stnih.gov The reaction mechanism is thought to proceed through a highly reactive acyliminium ion intermediate generated by the action of DMAP. nih.gov
The choice of solvent also plays a critical role. Studies have evaluated various solvents to replace commonly used but hazardous options like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.orgresearchgate.net Acetonitrile (CH₃CN) has been identified as a highly effective solvent for these coupling reactions, often providing the best results, with dichloromethane showing comparable performance in some cases. sci-hub.st
| Coupling Reagents | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| EDCI (1 equiv), DMAP (1 equiv) | DIPEA (5) | Acetonitrile | 23 | 42 | 11% |
| EDCI (2 equiv), DMAP (1 equiv) | DIPEA (10) | Acetonitrile | 23 | 72 | 19% |
| EDCI (1 equiv), HOBt (1 equiv) | Et₃N (5) | Dichloroethane | 23 | 48 | Trace |
| EDCI (1 equiv), DMAP (cat.), HOBt (cat.) | DIPEA (5) | Acetonitrile | 23 | 48 | 38% |
| EDCI (1 equiv), DMAP (1 equiv), HOBt (cat.) | DIPEA (5) | Acetonitrile | 40 | 48 | 72% |
Data adapted from studies on analogous coupling reactions. nih.gov
Development of Spin-Labeled Bifunctional Reagents
The unique structure of this compound makes it an ideal scaffold for the synthesis of bifunctional spin-labeled reagents. nih.gov These reagents are crucial tools in biophysical studies, particularly for investigating the structure and dynamics of proteins and membranes using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov
The synthesis of these reagents typically begins with the conversion of this compound to its acyl chloride, ethyl 7-(chloroformyl)heptanoate. This reactive intermediate can then be coupled with a molecule containing a stable radical, most commonly a nitroxide such as 4-amino-TEMPO. rsc.orgst-andrews.ac.uknih.gov The resulting molecule contains a stable paramagnetic center (the spin label) at one end of the C8 chain and a functional group (the ethyl ester) at the other. The ester can be further modified, for example, by hydrolysis to the carboxylic acid, allowing the bifunctional reagent to be attached to two different sites on a biomolecule or to anchor into a lipid membrane while exposing the spin label to the aqueous environment. libretexts.org This bifunctionality is essential for creating cross-linking reagents or molecular probes designed to report on specific microenvironments. nih.govnih.gov
Integration into Prostaglandin-F1 Related Compound Syntheses
Prostaglandins (B1171923) are a group of physiologically active lipid compounds derived from fatty acids, with arachidonic acid being a primary precursor. libretexts.orgnih.gov Their synthesis involves a characteristic five-membered ring within their 20-carbon structure. libretexts.org While various synthetic strategies exist for prostaglandins and their analogues, including methods involving lactones, the direct integration or use of this compound in the synthesis of Prostaglandin-F1 or its related compounds is not prominently documented in the reviewed scientific literature. nih.gov The core structures are typically built from precursors like arachidonic acid, which undergoes cyclization and oxidation catalyzed by enzymes such as cyclooxygenases (COX-1 and COX-2). libretexts.orgnih.gov
Biocatalytic Approaches for this compound Synthesis and Functionalization
Biocatalytic methods offer a sustainable alternative to traditional chemical synthesis for producing dicarboxylic acid monoesters like this compound. These approaches leverage the specificity and efficiency of enzymes and whole microbial cells to perform complex chemical transformations under mild conditions. Research has demonstrated that medium-chain fatty acids can be effectively converted into mono-ethyl dicarboxylic acids through engineered in vivo pathways. libretexts.org
Enzyme-Catalyzed Esterification Processes
The biocatalytic production of this compound and related monoesters relies on specific enzyme-catalyzed reactions. A key step is the esterification process, which can be accomplished in vivo. This conversion typically involves a two-step enzymatic cascade. First, a fatty acid is activated to its corresponding acyl-CoA derivative by an acyl-CoA ligase. Subsequently, an alcohol acyltransferase (AAT) catalyzes the transfer of the acyl group from coenzyme A to an alcohol, such as ethanol, to form the ethyl ester. libretexts.org The choice of acyltransferase is critical; for instance, the enzyme Eeb1 is noted for its preference for ethanol as the alcohol donor, which can minimize the formation of unwanted byproducts. libretexts.org
Whole-Cell Biocatalysis for Mono-ethyl Dicarboxylic Acid Production
Whole-cell biocatalysis provides an effective platform for producing mono-ethyl dicarboxylic acids by housing the necessary enzymatic pathways within a single microbial host, such as Escherichia coli. libretexts.org This strategy avoids the need to isolate and purify individual enzymes. For medium-chain dicarboxylic acids, which are valuable building blocks for polymers, this approach overcomes the poor oxidation of medium-chain fatty acids (MCFAs) by monooxygenases. nih.gov By first esterifying the MCFAs, they become better substrates for subsequent oxidation steps. libretexts.orgnih.gov
A successful strategy for producing mono-ethyl dicarboxylic acids involves the integration of two key metabolic pathways within an E. coli host: ester biosynthesis and ω-oxidation. libretexts.orgnih.gov
The process begins with the conversion of a fatty acid (e.g., octanoic acid) into its ethyl ester. This is achieved by expressing an acyl-CoA ligase (AlkK) and an alcohol acyltransferase (such as AtfA or Eeb1). libretexts.orgnih.gov The resulting ethyl ester of the fatty acid is then subjected to ω-oxidation. This pathway, utilizing the AlkBGTHJ proteins from Pseudomonas putida GPo1, oxidizes the terminal methyl group of the esterified fatty acid to a carboxylic acid. libretexts.orgnih.gov This integrated one-pot biocatalytic system efficiently converts MCFAs directly into mono-ethyl dicarboxylic acids. libretexts.orgnih.gov For example, using this system, octanoic acid can be converted to diethyl suberate with a molar yield of 0.24. libretexts.orgnih.gov
The table below summarizes the production of dicarboxylic acid monoesters and diesters using an engineered whole-cell biocatalyst system.
| Substrate | Biocatalyst Components | Product(s) | Molar Yield |
| Octanoic Acid | Acyl-CoA ligase (AlkK), Alcohol acyltransferase, ω-oxidation pathway (AlkBGTHJ) in E. coli | Diethyl suberate | 0.24 libretexts.orgnih.gov |
| Nonanoic Acid | Acyl-CoA ligase (AlkK), Alcohol acyltransferase, ω-oxidation pathway (AlkBGTHJ) in E. coli | Mono-ethyl azelate | 0.75 libretexts.orgnih.gov |
Biological Activity and Biomedical Applications of Ethyl Hydrogen Suberate and Its Derivatives
Investigation of Ethyl Hydrogen Suberate (B1241622) as a Model Compound for Ester Hydrolysis
The hydrolysis of esters is a fundamental biochemical reaction, and understanding the mechanisms and kinetics of this process is crucial. Ethyl hydrogen suberate has been utilized as a model compound to investigate these enzymatic reactions.
Enzyme-Catalyzed Hydrolysis Studies: Esterase Specificity and Kinetics
Porcine liver esterase (PLE) is a widely used enzyme in organic synthesis due to its ability to catalyze the asymmetric hydrolysis of a broad range of esters. Studies have explored the enzymatic hydrolysis of dicarboxylic acid monoesters, such as this compound, to produce the corresponding dicarboxylic acids. The specificity and kinetics of this reaction are of significant interest.
Research on the PLE-catalyzed hydrolysis of suberic acid dimethyl ester has shown that the enzyme can selectively hydrolyze one of the ester groups. While this study focused on the dimethyl ester, the principles of enzymatic hydrolysis are applicable to monoesters like this compound. The enzyme's active site accommodates the substrate, and a catalytic serine residue initiates the hydrolysis. wikipedia.org The rate and selectivity of the hydrolysis are influenced by the structure of the substrate, including the length of the carbon chain.
Research into Histone Deacetylase (HDAC) Inhibition Mediated by this compound Derivatives
Perhaps the most significant application of this compound in biomedical research is as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors. These inhibitors are a class of epigenetic drugs that have shown great promise in cancer therapy.
Mechanisms of Action in Epigenetic Regulation
Histone deacetylases are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription. calpaclab.com HDAC inhibitors block this action, leading to an accumulation of acetylated histones.
By inhibiting HDACs, derivatives of this compound, such as the well-known drug Suberoylanilide Hydroxamic Acid (SAHA), increase the levels of histone acetylation. nih.gov This hyperacetylation results in a more relaxed chromatin structure, making the DNA more accessible to transcription factors and leading to the altered expression of a subset of genes. nih.gov This can, in turn, induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells. nih.govmedchemexpress.com
The modulation of gene expression is a key mechanism by which HDAC inhibitors exert their therapeutic effects. It's important to note that while they lead to a global increase in histone acetylation, the effects on gene expression can be both activation and repression of specific genes. wikipedia.orgblogspot.com
Design and Synthesis of Novel HDAC Inhibitors (e.g., SF5-SAHA) from this compound
The suberic acid backbone, which can be derived from this compound, is a common feature in many HDAC inhibitors. The synthesis of SAHA, for instance, often starts from suberic acid or its monoester derivatives. nih.govnih.govmdpi.com A typical synthesis involves the conversion of one of the carboxylic acid groups of suberic acid to an amide and the other to a hydroxamic acid, which is the zinc-binding group crucial for HDAC inhibition. nih.gov
For example, a common synthetic route to SAHA starts with suberic acid monomethyl ester. blogspot.com This precursor highlights the potential utility of this compound, which has a similar monoester structure.
To improve the potency, selectivity, and pharmacokinetic properties of HDAC inhibitors, medicinal chemists often synthesize and evaluate various analogs. Structure-activity relationship (SAR) studies are crucial in this process to understand how modifications to the chemical structure affect the biological activity.
One area of interest has been the development of fluorinated analogs of SAHA. The introduction of fluorine atoms can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity. nist.gov
A novel fluorinated analog that has been synthesized is SF5-SAHA . The pentafluorosulfanyl (SF5) group is considered a "super-trifluoromethyl group" due to its strong electron-withdrawing nature and high lipophilicity. science.govsigmaaldrich.com The synthesis of SF5-SAHA has been reported, and it has shown potent inhibition of tumor cell growth, with IC50 values similar to or lower than SAHA.
Below is a table summarizing the reported activity of SF5-SAHA compared to SAHA:
| Compound | Target | IC50 (µM) | Cell Lines | Reference |
| SAHA (Vorinostat) | HDAC | Varies | Various Cancer Cells | |
| SF5-SAHA | HDAC | Similar to or lower than SAHA | Prostate and Hepatocellular Carcinoma |
These SAR studies on fluorinated analogs, such as SF5-SAHA, demonstrate the ongoing efforts to refine the structure of suberate-based HDAC inhibitors to develop more effective and targeted cancer therapies.
Subtype-Specific Inhibition of HDAC Isoforms (e.g., HDAC1, HDAC2, HDAC6)
Compounds containing the suberate linker, particularly Suberoylanilide Hydroxamic Acid (SAHA), are typically characterized as pan-HDAC inhibitors, meaning they exhibit activity against multiple HDAC isoforms rather than being highly selective for a single subtype. youtube.com These inhibitors target the zinc-dependent classical HDAC enzymes, which include Class I (HDAC1, 2, 3, 8) and Class II (HDAC4, 5, 6, 7, 9, 10) isoforms. youtube.com
SAHA, for instance, is known to target HDAC1 and HDAC2 effectively. nih.govnih.gov Its inhibitory action extends to other isoforms as well, including HDAC6. The broad activity of pan-inhibitors like SAHA contrasts with that of more selective inhibitors. For example, Romidepsin (a cyclic peptide) shows selectivity for HDAC1 and HDAC2, while other benzamide (B126) derivatives like Entinostat are selective for HDAC1, 2, and 3. nih.gov The development of isoform-selective inhibitors is a key area of research, as it may lead to more effective therapies with fewer side effects. nih.govyoutube.com Research into novel suberate-based analogs has identified compounds with different selectivity profiles; for example, certain derivatives have shown preferential inhibition of HDAC4 and HDAC5, isoforms that are inhibited only at high micromolar ranges by SAHA. uni-duesseldorf.de This demonstrates that modifications to the core suberate structure can modulate isoform specificity. nih.gov
| Compound Class | Example | Selectivity Profile |
|---|---|---|
| Hydroxamic Acids (Suberate Linker) | SAHA (Vorinostat) | Pan-inhibitor (targets Class I and II HDACs, including HDAC1, HDAC2, HDAC6) |
| Cyclic Peptides | Romidepsin | Selective for HDAC1 and HDAC2 |
| Benzamides | Entinostat | Selective for HDAC1, HDAC2, and HDAC3 |
Anticancer Research and Therapeutic Potential
HDAC inhibitors, including the suberate derivative SAHA, have emerged as a promising class of anti-cancer drugs for treating both solid and hematological malignancies. nih.gov The therapeutic rationale stems from the observation that HDAC enzymes are often dysregulated in cancer, leading to epigenetic changes that silence tumor suppressor genes and promote neoplastic growth. youtube.comaacrjournals.org By inhibiting HDACs, these compounds can restore normal histone acetylation patterns, reactivate gene expression, and induce various anticancer effects, including cell cycle arrest, differentiation, and apoptosis. aacrjournals.orgiiarjournals.org SAHA was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma, validating the therapeutic potential of this class of compounds. nih.gov
In Vitro Antiproliferative Effects on Malignant Cell Lines
Derivatives containing the suberate scaffold have demonstrated significant antiproliferative effects across a wide range of malignant cell lines in laboratory settings. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
SAHA has been shown to inhibit the growth of various cancer cell lines. For example, in studies on chondrosarcoma, SAHA exhibited potent antiproliferative activity with varying IC50 values depending on the specific cell line. iiarjournals.org Similarly, a benzoxazole (B165842) analog of SAHA proved to be a more potent antiproliferative compound than SAHA in HCT116 and LS174T colon cancer cell lines. nih.gov The data below summarizes the antiproliferative activity of SAHA in select cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 Value | Source |
|---|---|---|---|---|
| SW1353 | Chondrosarcoma | SAHA | 2.5 µM | iiarjournals.org |
| RCS | Chondrosarcoma | SAHA | 5.0 µM | iiarjournals.org |
| OUMS-27 | Chondrosarcoma | SAHA | 5.0 µM | iiarjournals.org |
| HeLa | Cervical Cancer | SAHA | ~10 µM (at 24h) | researchgate.net |
Apoptosis Induction Pathways in Cancer Cells
A primary mechanism through which suberate-based HDAC inhibitors exert their anticancer effects is by inducing programmed cell death, or apoptosis. iiarjournals.org This process can be initiated through two main signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. aacrjournals.orgnih.govyoutube.com
Research has shown that SAHA can activate both pathways to induce apoptosis in cancer cells. aacrjournals.org
Extrinsic Pathway : This pathway is initiated by the binding of death ligands to receptors on the cell surface. youtube.com SAHA has been found to increase the expression of the Fas and Fas ligand (FasL), triggering the activation of the initiator caspase-8. aacrjournals.org
Intrinsic Pathway : This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the permeabilization of the mitochondrial membrane. youtube.com SAHA treatment leads to the release of cytochrome c from the mitochondria, which in turn activates the initiator caspase-9. aacrjournals.org A key event in SAHA-induced apoptosis is the cleavage of Bid, a pro-apoptotic Bcl-2 family member, which links the extrinsic and intrinsic pathways and promotes mitochondrial disruption. aacrjournals.orgpnas.org
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave essential cellular substrates, leading to the characteristic morphological changes of apoptosis. aacrjournals.orgnih.gov In prostate cancer cells, SAHA has been shown to promote apoptosis via the Akt/FOXO3a signaling pathway. nih.gov
Antiangiogenic Activity Assessment in Tumor Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Suberate derivatives like SAHA have demonstrated significant antiangiogenic properties. ucr.edu These effects are largely mediated by the downregulation of key pro-angiogenic factors, most notably Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). nih.gov
Under hypoxic conditions typical of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, including VEGF. nih.gov HDAC inhibitors like SAHA have been shown to repress HIF-1α expression, thereby blocking this signaling cascade. nih.gov Specifically, SAHA can inhibit HIF-1α at the translational level, independent of proteasome degradation pathways. nih.gov The antiangiogenic activity of suberate derivatives has been evaluated in various experimental models:
In Vitro Models : Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that SAHA significantly suppresses endothelial cell proliferation, migration, and the ability to form tube-like structures, all of which are crucial steps in angiogenesis. ucr.edu
In Vivo Models : In animal models, such as the mouse Matrigel-plug assay, suberate-containing compounds have been shown to inhibit the formation of new blood vessels. ucr.edunih.gov
By inhibiting HDACs, these compounds disrupt the transcriptional activity of HIF-1α, leading to reduced VEGF expression and a subsequent decrease in tumor angiogenesis. nih.gov
Reactive Oxygen Species (ROS) Modulation in Cellular Contexts
Reactive Oxygen Species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻), that are byproducts of normal cellular metabolism. mdpi.comnih.gov While cancer cells often exhibit higher basal levels of ROS to promote proliferation, excessive ROS accumulation induces oxidative stress and triggers cell death. mdpi.com Many chemotherapeutic agents exploit this vulnerability by further increasing intracellular ROS levels. nih.gov
Several studies have demonstrated that the anticancer activity of SAHA is linked to its ability to modulate ROS levels. Treatment with SAHA can induce the generation of ROS in cancer cells. pnas.orgnih.gov This increase in oxidative stress is not merely a side effect but appears to be an important effector of SAHA-induced cell death. pnas.org For instance, in leukemia cells, SAHA-induced ROS generation mediates the cleavage of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability of many cancer-promoting proteins. nih.gov Furthermore, the efficacy of SAHA can be influenced by the cell's antioxidant capacity; cellular resistance to the drug has been linked to an upregulation of the glutathione (B108866) metabolism pathway, which is responsible for detoxifying ROS. nih.gov This suggests that the induction of ROS is a key mechanism contributing to the therapeutic effects of suberate-based HDAC inhibitors. nih.govnih.gov
Development of Chimeric Inhibitors (e.g., EGFR/HDAC Inhibitors)
A novel strategy in cancer drug development involves creating chimeric molecules that can simultaneously inhibit multiple therapeutic targets. rsc.org The flexible, linear structure of the suberate chain makes it an ideal linker to connect two distinct pharmacophores into a single hybrid molecule. researchgate.net This approach has been successfully applied to develop dual inhibitors that target both HDACs and receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). rsc.org
EGFR is a well-established target in cancer therapy, and its inhibition can block critical cell proliferation and survival signals. nih.gov By combining the structural features of an EGFR inhibitor (like erlotinib (B232) or lapatinib) with an HDAC inhibitor pharmacophore using a suberate-based linker, researchers have created dual-action compounds. rsc.orgnih.gov These chimeric inhibitors have demonstrated the ability to inhibit both EGFR/HER2 kinase activity and HDAC activity in one molecule. rsc.org This dual-targeting strategy is postulated to offer a broader spectrum of activity and potentially reduce the likelihood of drug resistance developing in cancer patients. nih.gov
Exploration of Additional Bioactive Properties
The bifunctional nature of this compound and its derivatives has prompted research into a range of potential therapeutic applications. The presence of both a reactive carboxylic acid and a lipophilic ethyl ester group allows for diverse chemical modifications and interactions within biological environments.
Antioxidant Mechanisms and Free Radical Scavenging
Currently, there is a notable lack of direct scientific studies specifically investigating the antioxidant mechanisms and free radical scavenging capabilities of this compound. The potential for this compound to act as an antioxidant may be inferred from the general properties of dicarboxylic acids and their esters, which can sometimes participate in reactions that neutralize free radicals. The process of free radical scavenging is crucial for protecting cells from oxidative stress, a key factor in the development of many chronic diseases. Antioxidants typically function by donating a hydrogen atom or an electron to a free radical, thus stabilizing it and preventing a cascade of cellular damage.
Further research is required to determine if this compound possesses intrinsic antioxidant activity and to elucidate the specific mechanisms by which it might scavenge free radicals. Such studies would likely involve assays to measure its ability to neutralize various reactive oxygen species (ROS) and to understand the structure-activity relationship of its antioxidant potential.
Anti-inflammatory Effects and Signaling Pathways
The anti-inflammatory potential of this compound remains an area with limited specific research. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Anti-inflammatory compounds often work by modulating specific signaling pathways involved in the inflammatory process.
While direct evidence for this compound is scarce, studies on structurally related compounds, such as other dicarboxylic acid monoesters, have suggested potential anti-inflammatory activity. For instance, some dicarboxylic acid derivatives have been observed to influence inflammatory pathways, although the precise mechanisms are not always fully understood. The investigation into how this compound might interact with key inflammatory mediators and signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, would be a critical step in determining its therapeutic potential in this area.
Antibacterial Activity Spectrum and Efficacy
The exploration of the antibacterial properties of this compound is another area where direct research is not yet available. The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The structural features of this compound, including its ester and carboxylic acid groups, could potentially confer some level of antibacterial activity.
Advanced Analytical and Computational Approaches in Ethyl Hydrogen Suberate Research
Chromatographic Techniques for Isolation, Purification, and Analysis
Chromatography is an indispensable tool in the study of ethyl hydrogen suberate (B1241622), enabling researchers to monitor its formation, isolate it from reaction byproducts, and verify its purity. The separation principle relies on the differential partitioning of the compound between a stationary phase and a mobile phase. aga-analytical.com.pl
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions in real-time. aga-analytical.com.pllibretexts.orgthieme.de In the synthesis of ethyl hydrogen suberate, TLC allows chemists to observe the consumption of starting materials and the concurrent appearance of the desired product. chemistryhall.com This is achieved by spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel. ukessays.com
The plate is then developed in a chamber containing a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. rsc.orgrochester.edu Due to differences in polarity, the starting materials (e.g., suberic acid and ethanol) and the product (this compound) travel up the plate at different rates. This compound, being less polar than suberic acid but more polar than potential byproducts like diethyl suberate, will have a distinct Retention Factor (Rf) value. libretexts.org The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent. chemistryhall.com
| Compound | Polarity | Expected Rf Value* | Observation During Reaction |
|---|---|---|---|
| Suberic Acid (Starting Material) | High | Low (e.g., 0.1) | Spot intensity decreases over time. |
| This compound (Product) | Intermediate | Intermediate (e.g., 0.4) | New spot appears and intensifies over time. |
| Diethyl Suberate (Byproduct) | Low | High (e.g., 0.8) | Potential appearance of a faint, higher spot. |
*Rf values are illustrative and depend on the specific TLC plate and solvent system used (e.g., 1:1 Hexane:Ethyl Acetate).
Following a synthesis, column chromatography is the standard technique for purifying this compound on a preparative scale. uvic.cawikipedia.org This method operates on the same principles as TLC but is designed to separate gram quantities of material. youtube.com A glass column is packed with a stationary phase, most commonly silica gel, creating a slurry with a non-polar solvent. uvic.cayoutube.comyoutube.com
The crude reaction mixture is carefully loaded onto the top of the silica gel bed. orgsyn.org A solvent, or eluent, is then passed through the column. wikipedia.org Guided by preliminary TLC analysis, an optimal solvent system is chosen. wikipedia.org Typically, the elution process begins with a non-polar solvent (e.g., hexane) and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate). rochester.edu Less polar impurities, such as diethyl suberate, will travel through the column more quickly and be collected in early fractions. This compound will elute next, followed by any remaining highly polar starting materials like suberic acid. The collected fractions are analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated to yield purified this compound. youtube.com
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (slightly acidic medium, best for good separation). rochester.edu |
| Mobile Phase (Eluent) | A gradient system, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate). rochester.eduwikipedia.org |
| Elution Order | 1. Diethyl suberate (least polar) 2. This compound 3. Suberic acid (most polar) |
| Fraction Analysis | Thin-Layer Chromatography (TLC) is used to check the purity of each collected fraction. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines two methods to identify different substances within a test sample. nih.govyoutube.com It is highly effective for analyzing the purity of this compound and identifying trace components in a mixture.
In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) pushes the sample through the column. nih.gov The separation is based on the differential partitioning of components between the carrier gas and the stationary phase lining the column. Compounds with lower boiling points and weaker interactions with the stationary phase travel faster. For this compound, a specific retention time is recorded under defined conditions. nist.gov
As each separated component elutes from the GC column, it enters the mass spectrometer (MS). youtube.com Inside the MS, the molecules are bombarded with high-energy electrons, causing them to ionize and break apart into charged fragments. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular "fingerprint." youtube.comresearchgate.net The mass spectrum of this compound will show a characteristic pattern of fragments, allowing for its unambiguous identification. nih.gov
| Parameter | Value/Information | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₄ | nih.gov |
| Molecular Weight | 202.25 g/mol | nih.gov |
| Kovats Retention Index (non-polar column) | 1553 | nist.govnih.gov |
| Key Mass Spectrum Peaks (m/z) | Top Peak: 138, 2nd Highest: 157 | nih.gov |
Spectroscopic Characterization Methodologies
Once purified, spectroscopic techniques are essential for confirming the identity and elucidating the precise structure of this compound.
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes specific bonds to vibrate at characteristic frequencies. chemguide.co.uk The IR spectrum of this compound displays several key absorption bands that confirm its structure.
The most prominent features include a very broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. chemguide.co.ukpressbooks.pub A strong, sharp peak between 1680-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibrations. chemguide.co.uk Because this compound contains both an ester and a carboxylic acid, this peak may appear as a single, slightly broadened absorption or two closely spaced peaks. Other important signals include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching absorptions in the fingerprint region (1000-1300 cm⁻¹). chemguide.co.uklibretexts.org
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500–3300 (very broad) | O–H stretch | Carboxylic Acid |
| 2850–2960 | C–H stretch | Alkyl Chain |
| 1680–1750 (strong, sharp) | C=O stretch | Ester and Carboxylic Acid |
| 1000–1300 | C–O stretch | Ester and Carboxylic Acid |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for determining the complete atomic connectivity of an organic molecule. uobasrah.edu.iqresearchgate.netresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a detailed picture of the this compound structure.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and how many neighboring protons they have (multiplicity). researchgate.netmnstate.edu The ¹H NMR spectrum of this compound would show:
A triplet around 1.2 ppm, integrating to 3 protons, corresponding to the methyl (-CH₃) group of the ethyl ester.
A quartet around 4.1 ppm, integrating to 2 protons, for the methylene (B1212753) (-OCH₂-) group of the ethyl ester, split by the adjacent methyl group.
Multiple overlapping signals (multiplets) between approximately 1.3 and 2.4 ppm for the 10 protons of the central methylene groups (-CH₂-) of the suberate backbone.
A broad singlet, typically far downfield, corresponding to the acidic proton (-COOH) of the carboxylic acid group.
¹³C NMR Spectroscopy: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. researchgate.netyoutube.com For the symmetric structure of this compound, one would expect to see 8 distinct signals (as two pairs of carbons in the suberate chain are equivalent due to symmetry if the molecule is considered from the center, but the ester and acid make all 8 backbone carbons unique). The spectrum would show:
Two signals for the ethyl group carbons.
Six signals for the carbons of the suberate chain.
Two signals in the downfield region (around 170-180 ppm) corresponding to the two different carbonyl carbons (one for the ester and one for the carboxylic acid).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~10-12 | Broad Singlet | -COOH |
| ¹H | ~4.1 | Quartet | -O-CH₂-CH₃ |
| ¹H | ~2.2-2.4 | Multiplet | -CH₂-COOH and -CH₂-COOEt |
| ¹H | ~1.3-1.7 | Multiplet | Internal -(CH₂)₄- |
| ¹H | ~1.2 | Triplet | -O-CH₂-CH₃ |
| ¹³C | ~179 | Singlet | -COOH |
| ¹³C | ~174 | Singlet | -COOEt |
| ¹³C | ~60 | Singlet | -O-CH₂-CH₃ |
| ¹³C | ~24-34 | Multiple Singlets | -(CH₂)₆- |
| ¹³C | ~14 | Singlet | -O-CH₂-CH₃ |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for the characterization of this compound, providing essential information about its molecular weight and structural features through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound reveals a distinct pattern of ions that aids in its identification.
The fragmentation pattern is particularly informative. The most abundant fragment ion, known as the base peak, is observed at m/z 88. researchgate.net This significant peak is characteristic of ethyl esters of long-chain carboxylic acids and arises from a process known as the McLafferty rearrangement. This rearrangement involves the transfer of a γ-hydrogen atom to the ester carbonyl oxygen, followed by the cleavage of the α-β carbon bond, resulting in the formation of the stable enol ion of ethyl acetate, [CH₂=C(OH)OC₂H₅]⁺•.
Other significant fragment ions provide further structural confirmation. A notable peak at m/z 157 corresponds to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), forming an acylium ion, [HOOC(CH₂)₆CO]⁺. researchgate.netbio-hpc.eu The presence of a peak at m/z 138 is also observed, which can be attributed to the loss of an ethanol (B145695) molecule (C₂H₅OH, 46 Da) and a water molecule (H₂O, 18 Da) from the parent ion. researchgate.net
The key mass spectrometry data for this compound are summarized in the table below.
| m/z Value | Proposed Fragment Ion | Fragmentation Process | Relative Abundance |
| 202 | [C₁₀H₁₈O₄]⁺• | Molecular Ion ([M]⁺•) | Low |
| 157 | [C₈H₁₃O₃]⁺ | Loss of ethoxy radical ([M - •OC₂H₅]⁺) | High |
| 138 | [C₈H₁₀O₂]⁺• | Loss of ethanol and water ([M - C₂H₅OH - H₂O]⁺•) | Medium |
| 88 | [C₄H₈O₂]⁺• | McLafferty Rearrangement | Base Peak (Highest) |
Table 1: Prominent ions in the mass spectrum of this compound.
This fragmentation data, particularly the presence of the molecular ion, the base peak from the McLafferty rearrangement, and the loss of the ethoxy group, collectively provides a definitive fingerprint for the identification of this compound. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering deep insights into the behavior of molecules like this compound at an atomic level. These methods allow for the simulation of molecular properties and interactions, complementing experimental data and guiding further research. While specific computational studies focusing exclusively on this compound are not extensively documented, the principles and methodologies are widely applied to analogous molecules such as dicarboxylic acids, esters, and their derivatives.
Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms, identifying transition states, and calculating thermodynamic and kinetic parameters. researchgate.net
For a molecule like this compound, DFT can be employed to study various chemical transformations. For instance, the acid-catalyzed esterification of suberic acid with ethanol to form this compound can be modeled to understand the reaction pathway. DFT calculations can map out the potential energy surface of the reaction, identifying key intermediates, such as protonated carbonyl species, and the high-energy transition states that connect them. researchgate.netresearchgate.net By calculating the energy barriers associated with these transition states, researchers can predict reaction rates and understand the factors that control selectivity. researchgate.net
Furthermore, DFT is used to analyze the stability of different conformers of this compound and to predict its spectroscopic properties, such as vibrational frequencies (IR spectra), which can then be compared with experimental results for validation. bio-hpc.eu
Molecular Docking Simulations for Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. journalijar.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
While direct molecular docking studies of this compound are not prominent in the literature, it serves as a key intermediate in the synthesis of more complex, biologically active molecules that are subjected to such analyses. researchgate.netresearchgate.net For example, this compound is a precursor for synthesizing novel histone deacetylase (HDAC) inhibitors. researchgate.netresearchgate.net In these studies, the final derivative, not this compound itself, is docked into the active site of HDAC enzymes.
The process involves:
Preparation of Structures: Obtaining or building the 3D structures of the ligand (the derivative of this compound) and the protein target (e.g., HDAC2).
Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the binding site of the protein, and various conformations and orientations are explored. researchgate.netresearchgate.net
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding energy. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions (e.g., the catalytic Zn²⁺ ion in the HDAC active site). researchgate.net
These simulations can reveal, for instance, how the long aliphatic chain derived from the suberate backbone fits into a hydrophobic tunnel of the enzyme, while other functional groups form specific interactions with active site residues, explaining the compound's inhibitory activity. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov
No specific QSAR models have been published for this compound itself. However, QSAR studies are frequently performed on classes of compounds that include aliphatic esters and derivatives of dicarboxylic acids like suberic acid. researchgate.netresearchgate.netresearchgate.net These studies are highly relevant for understanding how the structural features of this compound could contribute to a potential biological effect.
A typical QSAR study involves the following steps:
Data Collection: A dataset of structurally related compounds with experimentally measured biological activity (e.g., toxicity, enzyme inhibition) is compiled. researchgate.netresearchgate.net
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., dipole moment), and steric properties (e.g., molecular volume).
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netresearchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its reliability. mdpi.com
Future Directions and Emerging Research Avenues for Ethyl Hydrogen Suberate
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of ethyl hydrogen suberate (B1241622) involves the direct acid-catalyzed esterification of suberic acid with ethanol (B145695). While effective, this method often requires harsh conditions and can lead to the formation of byproducts, such as diesters. Future research is increasingly focused on developing greener, more sustainable synthetic methodologies that offer higher selectivity and efficiency.
One of the most promising approaches is the use of biocatalysis, particularly employing enzymes like lipases. nih.govscielo.brnih.gov Lipases can catalyze the selective monoesterification of dicarboxylic acids under mild reaction conditions, often in solvent-free systems or green solvents, which significantly reduces environmental impact. scielo.brresearchgate.netresearchgate.net The high selectivity of enzymes minimizes the formation of unwanted diester byproducts, leading to higher yields of the desired monoester and simplifying purification processes. Research in this area will likely focus on discovering and engineering more robust and efficient lipases and optimizing reaction conditions for industrial-scale production. isomerase.com
Another avenue involves the development of novel heterogeneous catalysts. These solid-phase catalysts can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. acs.orgresearchgate.net Research into ion-exchange resins and other solid acid catalysts could provide sustainable alternatives to traditional homogeneous acid catalysts.
| Method | Advantages | Research Focus |
| Biocatalysis (Lipases) | High selectivity for monoester, mild reaction conditions, reduced waste, biodegradable catalyst. scielo.brmdpi.com | Enzyme discovery and engineering, process optimization for scalability, use of solvent-free systems. researchgate.netisomerase.com |
| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, potential for continuous flow processes. | Development of highly active and stable solid acid catalysts, optimizing catalyst structure for selectivity. |
| Phase-Transfer Catalysis | Can enhance reaction rates and yields, particularly for reactants in different phases. | Designing new phase-transfer catalysts for selective monoesterification, exploring applications with bio-based solvents. |
Discovery and Optimization of New Bioactive Derivatives with Enhanced Selectivity
The bifunctional structure of ethyl hydrogen suberate makes it an excellent scaffold for synthesizing new bioactive molecules. Derivatives of dicarboxylic acid monoesters are valuable intermediates in the creation of complex and medicinally important compounds, including prostaglandins (B1171923) and lactams. nih.gov
Future research will focus on creating libraries of novel this compound derivatives by modifying its core structure. This can be achieved by:
Modifying the carboxyl group: Converting the carboxylic acid to amides, acyl halides, or other functional groups to serve as synthons for a variety of organic reactions.
Altering the aliphatic chain: Introducing functional groups such as hydroxyls, amines, or halogens along the eight-carbon backbone to modulate the molecule's polarity, reactivity, and biological interactions.
Varying the ester group: Replacing the ethyl group with other alkyl or aryl groups to fine-tune the compound's steric and electronic properties.
These new derivatives can then be screened for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com A key goal is to enhance the selectivity of these compounds for specific biological targets, such as enzymes or receptors, which can lead to more effective therapeutic agents with fewer side effects. nih.gov For instance, suberic acid itself has been shown to interact with olfactory receptors to promote collagen synthesis, suggesting its derivatives could be explored for dermatological applications. nih.gov
| Derivative Class | Potential Modification | Target Bioactivity |
| Amide Derivatives | Reaction of the carboxylic acid with various primary or secondary amines. | Enhanced enzymatic inhibition, antimicrobial properties. |
| Chain-Functionalized Esters | Introduction of hydroxyl or amino groups onto the carbon backbone. | Increased receptor binding affinity, altered metabolic stability. |
| Complex Esters | Replacement of the ethyl group with larger, more complex alcohol moieties. | Modulation of lipophilicity for improved cell membrane permeability. |
Applications in Advanced Materials Science: Biodegradable Polymers for Controlled Release Systems
The inherent biodegradability of the ester linkage makes aliphatic polyesters highly sought after for biomedical and environmental applications. nih.gov this compound is a prime candidate for use as a monomer in the synthesis of such biodegradable polymers. Its two distinct functional ends allow it to be incorporated into polymer chains in a controlled manner. The carboxylic acid can participate in polycondensation reactions to form polyesters or polyanhydrides, while the terminal ester group can influence the polymer's final properties, such as its hydrophobicity and degradation rate. mdpi.comnih.gov
Future research will explore the synthesis of novel copolymers by incorporating this compound with other monomers, like diols or other dicarboxylic acids. mdpi.com This approach allows for the fine-tuning of the resulting polymer's characteristics:
Degradation Rate: The presence of suberate units can be tailored to control how quickly the polymer breaks down in a biological or environmental setting. nih.gov
Mechanical Properties: The length and flexibility of the suberate chain can be used to create materials ranging from soft and elastomeric to more rigid structures.
Drug Compatibility: The chemical nature of the polymer can be adjusted to optimize the encapsulation and release of specific therapeutic agents.
These customizable polymers are particularly promising for developing advanced controlled-release systems for drugs. researchgate.net The polymer matrix can be designed to degrade at a specific rate, releasing an encapsulated drug over a sustained period. Furthermore, "smart" polymers that respond to specific stimuli, such as changes in pH or temperature, could be developed by incorporating functional groups derived from this compound. researchgate.net
Deepening Understanding of Underlying Biological Pathways and Mechanisms
Suberic acid is a known human metabolite that can accumulate in individuals with certain fatty acid oxidation disorders. This link makes this compound and its derivatives valuable tools for studying metabolic pathways.
A significant emerging research avenue is the use of isotopic labeling to trace the metabolic fate of these molecules. wikipedia.orgeurisotop.com By synthesizing this compound with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), researchers can track its journey through various biochemical reactions within cells and organisms. nih.gov This technique, known as metabolic flux analysis, can provide unprecedented insights into:
Enzyme Function: Identifying the specific enzymes that process dicarboxylic acids and their esters.
Disease Mechanisms: Elucidating how disruptions in fatty acid metabolism lead to disease pathology.
Drug Action: Understanding how therapeutic agents interact with and modify these metabolic pathways.
This deeper understanding could lead to the identification of new biomarkers for diagnosing metabolic disorders and novel therapeutic targets for intervention.
Exploration of Environmental and Green Chemistry Applications
The principles of green chemistry prioritize the use of renewable resources and the design of environmentally benign chemical products and processes. nih.gov this compound, derived from suberic acid, aligns well with these principles, as suberic acid can be produced from bio-based feedstocks. moltuslab.com
Future research will likely focus on several key environmental applications:
Bio-based Polymers: As discussed, using this compound to create fully biodegradable plastics can help mitigate the environmental problems caused by petroleum-based plastics. nih.gov
Green Solvents and Plasticizers: Derivatives of suberic acid can be developed as environmentally friendly alternatives to conventional solvents and plasticizers, such as phthalates, which have raised environmental and health concerns. moltuslab.commdpi.com
Renewable Chemical Feedstocks: Establishing efficient, bio-based production routes for suberic acid and its esters can reduce the chemical industry's reliance on fossil fuels. nih.gov Research into microbial fermentation pathways to produce dicarboxylic acids from renewable sources like glucose or lignin (B12514952) is a particularly active area. nih.govnih.gov
By leveraging biocatalysis and renewable feedstocks, the production and application of this compound can contribute significantly to a more sustainable chemical industry. researchgate.netnih.gov
Q & A
Basic: What are the standard protocols for synthesizing ethyl hydrogen suberate, and how can purity be validated?
Methodological Answer:
this compound is synthesized via esterification of suberic acid (octanedioic acid) with ethanol under acidic catalysis. Post-synthesis purification typically involves column chromatography or reversed-phase HPLC to achieve >99% purity. Critical validation steps include:
- Structural confirmation : (e.g., δ 1.25 ppm for ethyl groups) and (e.g., 173 ppm for carbonyl carbons) .
- Purity assessment : UV-Vis spectroscopy and ESI-MS to detect impurities or unreacted precursors .
Advanced: How can reaction conditions be optimized to improve hydroxamic acid conversion yields from this compound derivatives?
Methodological Answer:
Optimizing the conversion of ethyl ester intermediates to hydroxamic acids (e.g., for radiopharmaceuticals) requires:
- Precursor selection : Ethyl esters outperform methyl esters in radiosynthesis due to higher stability during tosylation and fluorination steps .
- Reagent control : Use freshly prepared methanolic hydroxylamine to avoid yield reduction from moisture sensitivity.
- Purification : Employ HPLC post-conversion to isolate the hydroxamic acid product, achieving yields >40% over three steps .
Basic: Which analytical techniques are essential for characterizing this compound in metabolic studies?
Methodological Answer:
- Chromatography : HPLC or GC-MS to quantify this compound in biological samples (e.g., urine or plasma) .
- Spectroscopy : to identify proton environments and FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm) .
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation and fragmentation pattern analysis .
Advanced: How should researchers resolve contradictory data on this compound’s role in fatty acid oxidation pathways?
Methodological Answer:
Contradictions in metabolic studies (e.g., elevated suberate levels indicating enzyme deficiencies) require:
- Replication : Repeat experiments under controlled conditions (pH, temperature, cofactors) .
- Multivariate analysis : Use ANOVA or linear regression to isolate variables like carnitine availability or vitamin B2 coenzyme activity .
- Cross-validation : Compare results with isotopic tracer studies to track metabolic flux .
Basic: What are the implications of elevated this compound levels in diagnosing metabolic disorders?
Methodological Answer:
Elevated this compound in urine or serum is a biomarker for:
- Carnitine-acylcarnitine translocase deficiency : Disrupted fatty acid β-oxidation leads to accumulation of dicarboxylic acids like suberate .
- Diagnostic protocols : Pair suberate quantification with genetic testing (e.g., sequencing of SLC25A20) and enzyme activity assays .
Advanced: What computational strategies model this compound’s solvent-dependent reactivity for synthetic applications?
Methodological Answer:
- Solvent effects : Density Functional Theory (DFT) calculations to predict solvation energies and transition states in polar (aqueous) vs. non-polar (toluene) media .
- Kinetic modeling : Use Arrhenius equations to correlate reaction rates with solvent dielectric constants.
- Validation : Compare computational results with experimental kinetic data (e.g., measurements via UV-Vis monitoring) .
Basic: How should researchers design experiments to study this compound’s stability under varying pH conditions?
Methodological Answer:
- Experimental design : Prepare buffered solutions (pH 2–12) and incubate this compound at 37°C.
- Stability metrics : Monitor degradation via HPLC retention time shifts or NMR peak disappearance .
- Data interpretation : Calculate half-life () and identify degradation products (e.g., suberic acid via hydrolysis) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
Methodological Answer:
- Process standardization : Fix catalyst concentration (e.g., HSO at 0.5 M) and reaction time (e.g., 24 hr reflux) .
- Quality control : Implement in-line FT-IR for real-time monitoring of esterification progress.
- Statistical analysis : Use control charts (e.g., X-bar and R charts) to track purity and yield across batches .
Basic: What ethical considerations apply when using this compound in human metabolic studies?
Methodological Answer:
- Informed consent : Disclose study aims and potential risks of biomarker testing to participants .
- Data anonymization : Remove personally identifiable information from metabolic datasets .
- Conflict reporting : Disclose funding sources or partnerships that may influence data interpretation .
Advanced: How can this compound derivatives be utilized in targeted radiofluorination for PET imaging?
Methodological Answer:
- Precursor design : Tosylate this compound derivatives (e.g., ethyl 8-oxo-8-((4-(2-(tosyloxy)ethyl)phenyl)amino)octanoate) for -labeling .
- Radiosynthesis : Optimize fluorination conditions (e.g., 100°C, 15 min) to achieve >75% radiochemical yield.
- Validation : Confirm radiochemical purity (>99%) via radio-HPLC and correlate in vivo imaging results with biodistribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
